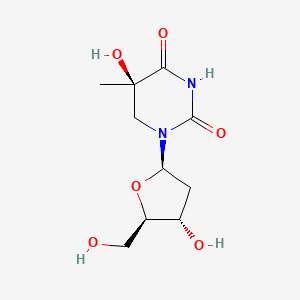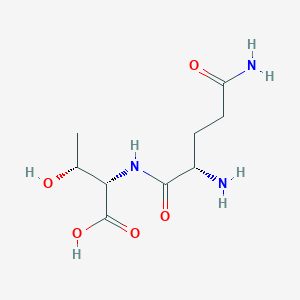
2,2-Diphenyl-1,3-dioxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenyl-1,3-dioxepane is an organic compound with the molecular formula C17H18O2 It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms This compound is notable for its unique structure, which includes two phenyl groups attached to the dioxepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3-dioxepane typically involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which then undergoes cyclization to form the dioxepane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C)
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxepane ring into diols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products
Oxidation: Benzophenone derivatives
Reduction: Diphenylmethanol derivatives
Substitution: Nitro or halogenated phenyl derivatives
Aplicaciones Científicas De Investigación
2,2-Diphenyl-1,3-dioxepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry. It is involved in the preparation of various polymers through ring-opening polymerization.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenyl-1,3-dioxepane involves its interaction with molecular targets through its phenyl groups and dioxepane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dioxepane
- 1,3-Dioxepane
- 1,4-Dioxepane
Comparison
2,2-Diphenyl-1,3-dioxepane is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other dioxepane isomers. The phenyl groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
77130-20-2 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2,2-diphenyl-1,3-dioxepane |
InChI |
InChI=1S/C17H18O2/c1-3-9-15(10-4-1)17(16-11-5-2-6-12-16)18-13-7-8-14-19-17/h1-6,9-12H,7-8,13-14H2 |
Clave InChI |
KACOOFOKXCICKC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


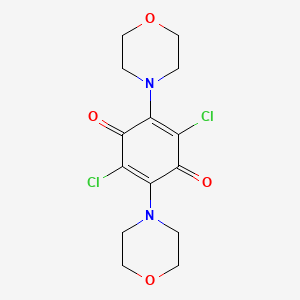


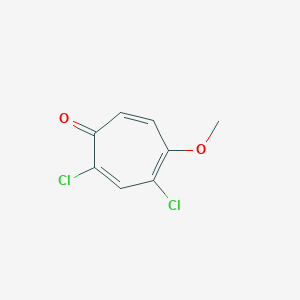
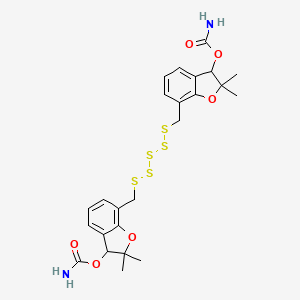
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

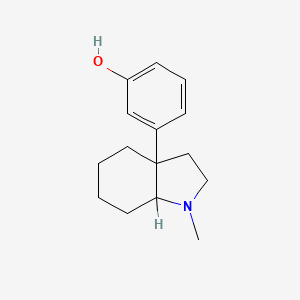
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
